N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active substances and drugs . It also contains a methoxyphenyl group, which can contribute to the compound’s lipophilicity and potentially its ability to cross biological membranes.Scientific Research Applications
Photodynamic Therapy Applications
Research has demonstrated that certain derivatives of benzenesulfonamide, specifically zinc phthalocyanine substituted with benzenesulfonamide derivative groups, exhibit significant potential for photodynamic therapy (PDT) in cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Anti-HIV Activity
A series of novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and shown to possess in vitro antifungal and anti-HIV activities. This highlights the compound's potential in developing treatments for infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Anticancer Properties
Celecoxib derivatives, including structures similar to the specified compound, have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Compounds in this class have shown potential as therapeutic agents due to their significant biological activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Küçükgüzel et al., 2013).
Tautomerism and Crystal Structure Analysis
The study of tautomerism in sulfonamide derivatives has been critical in understanding their structural properties, which is essential for designing more effective drugs. Distinguishing between imine and amine tautomers helps in predicting the biological activity and stability of these compounds (Li, Bond, Johansson, & van de Streek, 2014).
Antitumor Activity and DNA Binding
Research into sulfonamide derivatives has also shown promising antitumor activities. Some compounds have been synthesized and evaluated for their ability to induce apoptosis and arrest tumor cells in different phases of the cell cycle. These findings are crucial for the development of new cancer therapeutics (Abbassi et al., 2014).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds may damage cell morphology and membrane integrity in a dose-dependent manner . This suggests that the compound could interact with its targets, leading to changes in cell structure and function.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-4-10-18(11-5-14)27(23,24)21-13-12-19-15(2)22-20(26-19)16-6-8-17(25-3)9-7-16/h4-11,21H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPCGIZPCIUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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